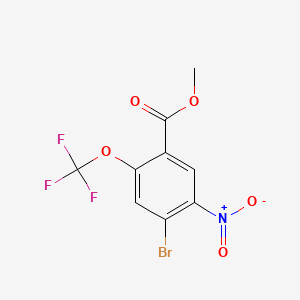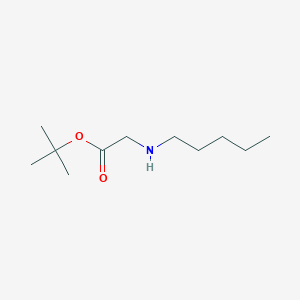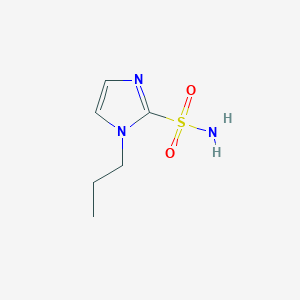
4-Acetamido-3-methyltetrahydrofuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamido-3-methyltetrahydrofuran-3-carboxylic acid is an organic compound with the molecular formula C8H13NO4 It is a derivative of tetrahydrofuran, featuring an acetamido group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-3-methyltetrahydrofuran-3-carboxylic acid typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Acetamido Group: The acetamido group is introduced through an acetylation reaction, where an amine precursor reacts with acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetamido-3-methyltetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Acetamido-3-methyltetrahydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Acetamido-3-methyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
4-Acetamido-3-hydroxybenzoic acid: Similar in structure but with a benzene ring instead of a tetrahydrofuran ring.
4-Acetamido-3-methylbenzoic acid: Similar in structure but with a benzene ring and a methyl group at a different position.
Uniqueness: 4-Acetamido-3-methyltetrahydrofuran-3-carboxylic acid is unique due to its tetrahydrofuran ring, which imparts different chemical and physical properties compared to its benzene ring analogs
Propiedades
Fórmula molecular |
C8H13NO4 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
4-acetamido-3-methyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-5(10)9-6-3-13-4-8(6,2)7(11)12/h6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
Clave InChI |
BURJKCVBQOXSLG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1COCC1(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



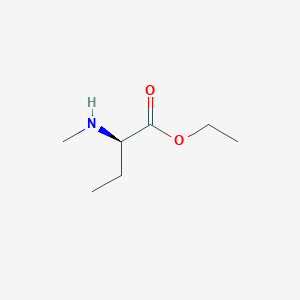
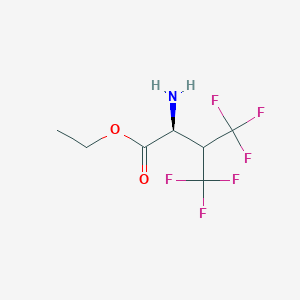
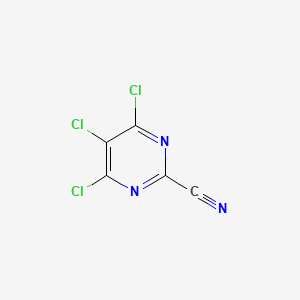




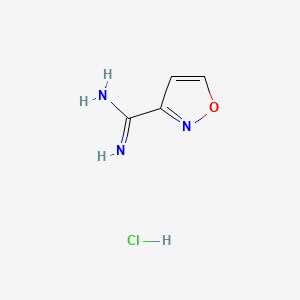
![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride](/img/structure/B13511951.png)

